Technical Guide: Safety Data Sheet (SDS) and Handling Precautions for Methoxyphenyl Methanones
Technical Guide: Safety Data Sheet (SDS) and Handling Precautions for Methoxyphenyl Methanones
Part 1: Executive Summary & Chemical Identity
Methoxyphenyl methanones (MPMs) are a class of aromatic ketones characterized by a benzophenone core substituted with one or more methoxy groups. While widely used as UV absorbers, photoinitiators, and pharmacophores in drug development (e.g., anti-inflammatory agents, estrogen receptor modulators), they present specific handling challenges regarding particulate containment , photo-reactivity , and potential endocrine activity .
This guide synthesizes safety protocols for the class, using 4-Methoxybenzophenone (CAS 611-94-9) as the primary reference standard, while addressing the heightened risks of hydroxylated derivatives (e.g., Oxybenzone).
Chemical Identification (Prototype)
| Parameter | Data |
| Chemical Name | (4-methoxyphenyl)-phenylmethanone |
| Common Name | 4-Methoxybenzophenone |
| CAS Number | 611-94-9 |
| Molecular Formula | C₁₄H₁₂O₂ |
| Physical State | White to off-white crystalline powder |
| Melting Point | 61–64 °C (Low melting point risk) |
| Solubility | Insoluble in water; Soluble in Ethanol, DMSO, Chloroform |
Part 2: Hazard Identification & Toxicology (GHS)
GHS Classification
Based on ECHA Registration Dossier and PubChem Data.
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1] |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[1] |
| Aquatic Chronic | 2/3* | H411 | Toxic to aquatic life with long-lasting effects.[2] |
*Note: Aquatic toxicity varies by substitution pattern. Bis-methoxylated derivatives often exhibit higher lipophilicity and aquatic persistence.
Expert Insight: The "Hidden" Hazards
While the acute hazards (irritation) are standard for organic solids, the chronic risks require a nuanced approach:
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Endocrine Disruption Potential: MPMs are structural analogs to Oxybenzone (Benzophenone-3), a known endocrine disruptor. Research indicates that while methoxy-substitution reduces estrogenic potency compared to hydroxy-substitution, metabolic demethylation in vivo can regenerate the active phenolic forms. Treat all MPMs as potential endocrine modulators.
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Photo-Contact Allergy: As UV absorbers, these compounds absorb high-energy photons. If present on the skin during UV exposure, they can form radical species leading to photo-allergic dermatitis.
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Combustible Dust: With a low melting point (~60°C), MPM dusts can smear and melt upon friction (grinding/milling), complicating cleanup and increasing static adhesion risks.
Part 3: Engineering Controls & Handling Protocols
The "Dust-to-Solvent" Containment Workflow
The critical risk point is the transfer of the solid powder. Once in solution, the risk shifts from inhalation to dermal permeation.
Protocol: Safe Weighing & Transfer
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Engineering Control: Weighing must occur inside a Powder Containment Balance Enclosure or a Fume Hood . Do NOT weigh on an open bench.
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Static Control: Use an ionizing bar or anti-static gun inside the enclosure. MPMs are highly static-prone; static discharge can disperse fine particulate clouds.
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Tools: Use disposable anti-static weighing boats. Avoid metal spatulas if the specific derivative is a known photo-initiator (potential for metal-catalyzed degradation); use PTFE-coated tools.
Personal Protective Equipment (PPE) Matrix
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Respiratory: N95 (minimum) for solid handling; Half-mask with OV/P100 cartridges if heating or generating dust.
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Eyes: Chemical splash goggles (vented).
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Gloves (Self-Validating Logic):
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Splash Contact: Nitrile (0.11 mm) is sufficient for solid handling.
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Solution Handling: If dissolved in Acetone or DCM, Nitrile is insufficient . Use Laminate (Silver Shield) or Viton gloves.
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Validation: Check the permeation time of the solvent carrier, as MPMs will ride the solvent through the glove material.
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Visualization: Exposure Prevention Logic
Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the material.
Part 4: Emergency Response & Storage
Storage Conditions
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Temperature: Store below 30°C.
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Light: Amber glass is mandatory . MPMs are UV-active; prolonged exposure to ambient lab light can induce slow photo-degradation or dimerization.
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Atmosphere: Store under Nitrogen or Argon if the specific derivative contains electron-donating groups (e.g., additional hydroxyls) susceptible to oxidation.
Spill Cleanup (Self-Validating Protocol)
MPMs are lipophilic solids. Water will not clean them effectively; it will only spread the powder.
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Isolate: Evacuate the immediate area if a dust cloud is formed.
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Solubilize (The Trick): Do NOT dry sweep (generates dust).
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Step A: Cover the spill with a paper towel soaked in a high-flashpoint solvent (e.g., Ethanol or Isopropanol).
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Step B: Allow the solvent to wet the powder through the towel.
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Step C: Wipe up the wet slurry.
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Verify: Use a UV lamp (365 nm) to inspect the area. Most MPMs will fluoresce or appear as dark spots under UV, revealing invisible residues.
Visualization: Emergency Spill Response
Figure 2: The "Wet Method" workflow for cleaning solid MPM spills to prevent dust inhalation.
Part 5: Environmental Impact
H411: Toxic to aquatic life with long-lasting effects. MPMs are generally lipophilic (logP > 3), meaning they bioaccumulate in aquatic organisms.
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Disposal: Never dispose of down the drain. All solid waste and contaminated gloves must go to High BTU Incineration waste streams.
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Wash-down: Rinsate from glassware cleaning must be collected as organic waste, not flushed.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11463, 4-Methoxybenzophenone. Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier: 4-Methoxybenzophenone (CAS 611-94-9).[1] Retrieved from [Link]
- Kim, S., & Choi, K. (2014).Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: A mini-review. Environment International.
